molecular formula C10H16O2 B143395 (-)-1,6-Epoxyisodihydrocarveol CAS No. 35692-59-2

(-)-1,6-Epoxyisodihydrocarveol

Cat. No. B143395
CAS RN: 35692-59-2
M. Wt: 168.23 g/mol
InChI Key: OOALTXSJGCZLBF-QEYWKRMJSA-N
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Description

Synthesis Analysis

The synthesis of epoxy compounds can involve various starting materials and key reactions. For instance, the synthesis of (S)-1,2-Epoxy-1,2-dihydro-β-carotene is described using (E,E)-farnesol as a starting material and a Sharpless epoxidation as a key step . This suggests that similar methods could potentially be applied to the synthesis of (-)-1,6-Epoxyisodihydrocarveol, utilizing appropriate starting materials and epoxidation reactions.

Molecular Structure Analysis

The molecular structure of epoxy compounds can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate, was determined by X-ray crystal structure analysis . This provides a precedent for the determination of the molecular structure of (-)-1,6-Epoxyisodihydrocarveol, which could also be established using similar analytical techniques.

Chemical Reactions Analysis

Epoxy compounds can undergo various chemical reactions, including transformations and cleavages. The esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids resulted in unexpected cleavage products of the 3a,6-oxo bridge . This indicates that epoxy groups in compounds like (-)-1,6-Epoxyisodihydrocarveol may also be susceptible to cleavage under certain conditions, leading to the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of epoxy compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (-)-1,6-Epoxyisodihydrocarveol, they do provide information on related compounds. For example, the presence of hydrogen bonding in the crystal structure of an epoxy compound was noted, which could affect its melting point, solubility, and other physical properties . These insights could be extrapolated to predict the properties of (-)-1,6-Epoxyisodihydrocarveol.

Scientific Research Applications

Epoxy Resin Nanocomposites

  • Mechanical Properties Enhancement : Research on epoxy nanocomposites using titanium dioxide as reinforcement highlights the potential of incorporating inorganic nanoparticles into polymer matrices. These modifications can significantly enhance mechanical properties such as toughness and fracture resistance, suggesting a wide range of applications from civil construction to aerospace (Pinto et al., 2015).

Anticorrosive Coatings

  • Epoxy-Based Nanocomposites : Studies have investigated the development and application of epoxy polymers and their composites as potential anticorrosive coatings for carbon steel in marine environments. The incorporation of natural phosphate as a load to develop thermosetting composites films shows promising results in enhancing corrosion resistance (Hsissou et al., 2021).

Epoxy in Drug Delivery

  • EPR Effect for Tumor-Selective Delivery : The enhanced permeability and retention (EPR) effect is a mechanism through which drugs, especially macromolecular agents, are preferentially delivered to tumor tissues. Epoxy-based polymer systems can be engineered to exploit this effect for targeted drug delivery, highlighting the intersection of polymer science and oncological therapy (Maeda, 2013).

Environmental Applications

  • Graphene Oxide for Radionuclide Sorption : Graphene oxide (GO), with its epoxy, hydroxyl, and carboxyl groups, shows high potential for the sorption of radionuclides from aqueous systems. This application is crucial for environmental remediation efforts, where GO-based materials can be used to remove hazardous substances from water (Yu et al., 2015).

properties

IUPAC Name

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALTXSJGCZLBF-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(C2(C(C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444956
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,6-Epoxyisodihydrocarveol

CAS RN

35692-59-2
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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